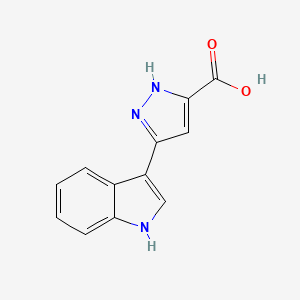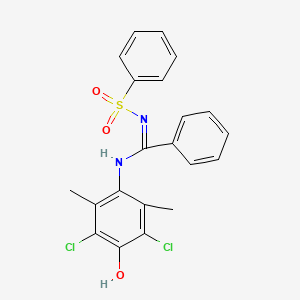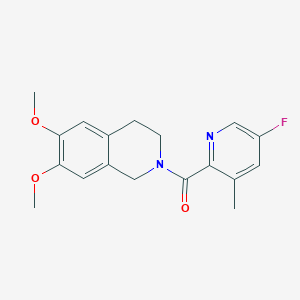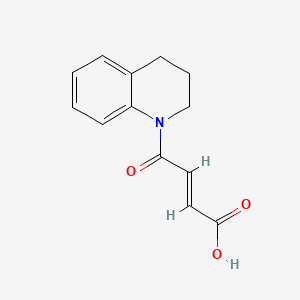
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential treatment option for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by mediating downstream signaling pathways that regulate B-cell proliferation, survival, and differentiation. This compound binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-tumor activity in preclinical models of CLL and NHL. In addition to its anti-tumor effects, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of various autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential to induce resistance in B-cell malignancies, which may limit its long-term efficacy.
未来方向
There are several future directions for the development of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, which may enhance their anti-tumor effects. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activity. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors, which may inform the development of strategies to overcome resistance and improve long-term efficacy.
合成方法
The synthesis of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves a multi-step process that includes the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-4,6-dimethylpyridine to form the corresponding amide. The amide is then reacted with tetrahydrothiophene-3-carboxylic acid to form the desired compound.
科学研究应用
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated that this compound has significant anti-tumor activity in mouse models of CLL and NHL.
属性
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-5-6-16-17(22-13)3-2-4-18(16)23-20(24)14-7-9-21-19(11-14)25-15-8-10-26-12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBABCRIVHVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)
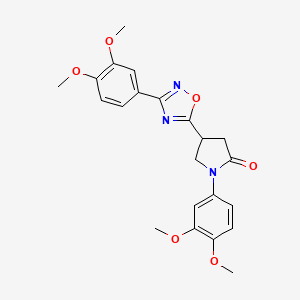

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)

![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)
